2-Acetyl-6-(chloromethyl)isonicotinonitrile
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Overview
Description
2-Acetyl-6-(chloromethyl)isonicotinonitrile is an organic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol It is a derivative of isonicotinonitrile, characterized by the presence of an acetyl group at the 2-position and a chloromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-(chloromethyl)isonicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinonitrile as the primary starting material.
Chloromethylation: The introduction of the chloromethyl group at the 6-position is achieved through a chloromethylation reaction. This reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Acetylation: The acetyl group is introduced at the 2-position through an acetylation reaction. This step involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-(chloromethyl)isonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetyl group can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Acetyl-6-(chloromethyl)isonicotinonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-(chloromethyl)isonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
2-Acetyl-6-(chloromethyl)isonicotinonitrile can be compared with other similar compounds, such as:
2-Acetylisonicotinonitrile: Lacks the chloromethyl group, resulting in different reactivity and applications.
6-(Chloromethyl)isonicotinonitrile:
2-Acetyl-6-methylisonicotinonitrile: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
The presence of both the acetyl and chloromethyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-acetyl-6-(chloromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)9-3-7(5-11)2-8(4-10)12-9/h2-3H,4H2,1H3 |
InChI Key |
SEZWPDDIEVGBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CCl)C#N |
Origin of Product |
United States |
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